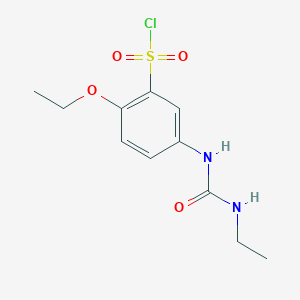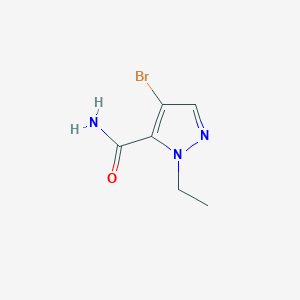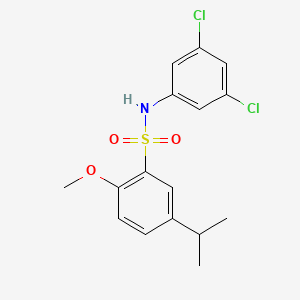
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.76 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-5-(ethylcarbamoylamino)benzenesulfonyl chloride with appropriate reagents under controlled conditions. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can hydrolyze in the presence of water, forming corresponding sulfonic acids.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in various biochemical and pharmaceutical applications .
Comparación Con Compuestos Similares
2-Ethoxy-5-(3-ethylureido)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but different applications.
Methanesulfonyl Chloride: Another sulfonyl chloride with distinct properties and uses.
Tosyl Chloride: Widely used in organic synthesis for its ability to form stable sulfonate esters.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications compared to other sulfonyl chlorides.
Propiedades
IUPAC Name |
2-ethoxy-5-(ethylcarbamoylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-13-11(15)14-8-5-6-9(18-4-2)10(7-8)19(12,16)17/h5-7H,3-4H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMACTXMUPWOQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)

![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2843877.png)
![4-amino-N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2843878.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2843884.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2843886.png)



